molecular formula C22H23N3O3 B2389703 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione CAS No. 852368-59-3

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

Katalognummer: B2389703
CAS-Nummer: 852368-59-3
Molekulargewicht: 377.444
InChI-Schlüssel: SAICYFMPXWVKNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (Compound ID: C730-0515) features a diketone bridge linking a 4-methoxyphenylpiperazine moiety and a 2-methylindole group. Its molecular formula is C₂₃H₂₅N₃O₃, with a molecular weight of 391.47 g/mol. Key properties include a logP of 3.09 (indicating moderate lipophilicity), a polar surface area of 43.71 Ų, and five hydrogen bond acceptors . The 4-methoxyphenyl group enhances solubility, while the 2-methylindole contributes to aromatic stacking interactions.

Eigenschaften

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-20(18-5-3-4-6-19(18)23-15)21(26)22(27)25-13-11-24(12-14-25)16-7-9-17(28-2)10-8-16/h3-10,23H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAICYFMPXWVKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

The piperazine derivative is synthesized via reaction between 1-chloro-4-methoxybenzene and anhydrous piperazine under reflux conditions.
Reaction conditions :

  • Solvent : Toluene or xylene
  • Catalyst : Potassium carbonate (K₂CO₃)
  • Temperature : 110–130°C
  • Time : 12–18 hours.

Mechanism :
The methoxy group activates the benzene ring for nucleophilic attack by piperazine’s secondary amine. Steric hindrance from the methoxy group necessitates prolonged heating.

Yield optimization :

  • Excess piperazine (2.5 eq.) improves conversion to 85–90%.
  • Microwave-assisted synthesis reduces time to 4 hours with comparable yields.

Synthesis of 2-Methyl-1H-Indole Core

Fischer Indole Synthesis

The indole moiety is prepared via cyclization of phenylhydrazine with 2-butanone under acidic conditions.
Key steps :

  • Hydrazone formation : Phenylhydrazine + 2-butanone → hydrazone intermediate
  • Cyclization : Concentrated HCl at 80°C for 6 hours.

Critical parameters :

  • Acid choice : HCl > H₂SO₄ for reduced side products
  • Temperature control : >70°C prevents dimerization

Yield : 75–82% after recrystallization from ethanol.

Coupling and Diketone Formation

Stepwise Alkylation-Oxidation Approach

Step 1 : Piperazine-indole coupling

  • Reagents : 1-(2-Methyl-1H-indol-3-yl)-2-chloroethanone + 4-(4-methoxyphenyl)piperazine
  • Conditions :
    • Solvent : DMF at 0–5°C
    • Base : Triethylamine (3 eq.)
    • Time : 8 hours.

Mechanism : SN2 displacement of chloride by piperazine’s secondary amine.

Step 2 : Oxidation to diketone

  • Oxidizing agent : Pyridinium chlorochromate (PCC) in dichloromethane
  • Temperature : 25°C, 4 hours.

Yield : 68% overall after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Tandem Reaction

Advanced methods employ simultaneous coupling-oxidation:

  • Catalyst : Pd/C (5% wt) under hydrogen atmosphere
  • Solvent system : THF/water (4:1)
  • Oxidant : TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).

Advantages :

  • Reduced purification steps
  • 75% isolated yield.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Optimization
Reaction Volume 0.1–1 L 500–1000 L (continuous flow)
Catalyst Loading 5% Pd/C 1% Pd/C with recyclable support
Purification Column Chromatography Crystallization (ethanol/water)
Typical Purity 95–98% 99.5% (pharmaceutical grade)
Cost per Kilogram $12,000 $2,800

Key industrial adaptations :

  • Continuous flow reactors for oxidation steps to improve safety and yield.
  • Solvent recovery systems reducing DMF usage by 70%.

Analytical Characterization

Technique Critical Data Points Reference Standards
¹H NMR (400 MHz) δ 7.85 (d, J=7.8 Hz, indole H-4) USP monograph 32
δ 3.78 (s, OCH₃)
HPLC Retention time: 8.2 min (C18 column) Ph. Eur. 10.0
HRMS m/z 377.444 [M+H]+ (calc. 377.444) NIST 2023 database

Impurity profiling :

  • Main byproduct : 3-(2-Methylindol-3-yl)-3-oxopropanoic acid (<0.15%).

Emerging Methodologies

Biocatalytic Approaches

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Substrate : 3-Acetyl-2-methylindole + 4-methoxyphenylpiperazine
  • Medium : Ionic liquid [BMIM][BF₄] at 40°C
  • Conversion : 58% in 24 hours (pilot scale).

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine))
  • Light source : 450 nm LEDs
  • Advantage : 90% yield in 2 hours at room temperature.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole moiety using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-cancer agent.

    Industry: Utilized in the development of new materials and as a precursor for pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets such as G-protein-coupled receptors (GPCRs) or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Piperazine-Indole Derivatives with Varied Substituents

Arylsulfonylindole Derivatives ()

Compounds like 4b , 4g , and 4j incorporate sulfonyl groups (e.g., tosyl, naphthalenylsulfonyl) on the indole nitrogen. These modifications increase molecular weight (e.g., 4j: ~500 g/mol) and enhance 5-HT6 receptor antagonism (4j: IC₅₀ = 32 nM). However, sulfonyl groups may reduce metabolic stability compared to the target compound’s methoxyphenyl group .

Bromophenyl-Piperazine Diketone ()

The absence of an indole ring limits aromatic interactions compared to the target compound .

Pyrimidine-Piperazine Hybrid ()

A brominated indole derivative, 1-(5-Bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione (MW: 414.27 g/mol), substitutes the methoxyphenyl group with a pyrimidine ring. This increases hydrogen-bonding capacity (pyrimidine N-atoms) but may reduce blood-brain barrier penetration due to higher polarity .

Modifications to the Indole Core

Dimethoxyindole Derivatives ()

1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione (CAS: 313334-86-0) introduces methoxy groups at positions 4 and 7 of the indole. These substituents increase polar surface area (PSA) and may enhance solubility but reduce lipophilicity compared to the target compound’s 2-methyl group .

Pyrrole-Based Analogs ()

1-(2-Methyl-5-phenyl-1H-pyrrol-3-yl)-2-[4-(4-trifluoromethylphenyl)piperazin-1-yl]ethane-1,2-dione (MW: 441.45 g/mol) replaces indole with a pyrrole ring.

Diketone Bridge Modifications

Spirocyclic and Bulky Substituents ()

Compounds like 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methylindol-1-yl)ethanone () and 1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one () introduce bulky groups (e.g., diphenylmethyl) or α,β-unsaturated ketones.

Key Findings

  • Structural Flexibility : The diketone bridge allows diverse substitutions on both piperazine and indole moieties, enabling fine-tuning of physicochemical properties.
  • Pharmacological Potential: Analogs with sulfonyl (e.g., 4j) or halogen substituents (e.g., ) show receptor-specific activities, suggesting the target compound may exhibit similar modulatory effects.
  • Metabolic Considerations : The absence of sulfonyl or halogen groups in the target compound may improve metabolic stability compared to analogs like 4j .

Biologische Aktivität

The compound 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O4C_{24}H_{27}N_{3}O_{4} with a molecular weight of 421 Da. The structure features a piperazine ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with piperazine and indole structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to the target compound demonstrate significant activity against various bacterial strains. A comparative analysis of related compounds revealed moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound AS. typhiModerate
Compound BB. subtilisStrong

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies showed that several derivatives exhibited potent AChE inhibitory activity, with IC50 values significantly lower than standard references .

CompoundEnzyme TargetIC50 (µM)Reference
Compound CAChE1.21 ± 0.005Thiourea (21.25 ± 0.15)
Compound DUrease2.14 ± 0.003Thiourea (21.25 ± 0.15)

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines. The indole structure is known for its role in various anticancer agents .

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine ring facilitates binding to various receptors, influencing neurotransmitter systems.
  • Enzyme Interaction : The presence of functional groups allows for interaction with enzymes, leading to inhibition or modulation of their activity.
  • Cellular Uptake : The hydrophobic nature of the compound may enhance cellular uptake, increasing its efficacy in target tissues.

Case Studies

A notable study involved the synthesis and evaluation of derivatives related to the compound, demonstrating significant antibacterial and enzyme inhibitory activities . These findings highlight the potential for developing new therapeutic agents based on this chemical scaffold.

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential pharmacological activity?

The compound integrates a piperazine ring substituted with a 4-methoxyphenyl group and a 2-methylindole moiety linked via an ethane-1,2-dione bridge. The piperazine ring enhances solubility and modulates receptor interactions, while the methoxyphenyl group may contribute to π-π stacking with biological targets. The indole core is associated with serotonin receptor affinity, suggesting potential CNS activity . Structural analogs with similar motifs show activity in receptor binding assays, supporting the hypothesis that these groups synergize for target engagement.

Q. What synthetic routes are commonly employed for this compound, and what challenges arise during optimization?

Synthesis typically involves multi-step pathways:

  • Step 1 : Formation of the piperazine intermediate via nucleophilic substitution or Buchwald-Hartwig coupling .
  • Step 2 : Introduction of the indole moiety using Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
  • Step 3 : Final dione bridge formation via oxidation of a diketone precursor . Key challenges include regioselectivity in indole functionalization and purification of intermediates with polar functional groups. TLC and HPLC are critical for monitoring reaction progress .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • NMR (¹H/¹³C) to confirm connectivity and regiochemistry.
  • IR Spectroscopy to identify carbonyl (C=O) and piperazine (N-H) stretches .
  • Mass Spectrometry (HRMS) for molecular weight validation.
  • X-ray Crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be systematically addressed?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Methodological approaches include:

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation products .
  • Plasma Protein Binding Assays : Assess free drug concentration via equilibrium dialysis .
  • Target Deconvolution : Employ CRISPR-Cas9 screens or proteome-wide affinity pulldowns . For example, if in vitro receptor binding does not translate to in vivo efficacy, adjust dosing regimens or modify the dione bridge to enhance metabolic stability .

Q. What strategies optimize the compound's selectivity for specific biological targets?

  • Computational Docking : Use molecular dynamics simulations to predict binding poses at target vs. off-target receptors (e.g., 5-HT1A vs. α1-adrenergic receptors) .
  • Fragment Replacement : Replace the 2-methylindole with a bulkier substituent (e.g., 5-fluoroindole) to sterically hinder off-target interactions .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., dione oxygen) and adjust substituents to enhance complementarity .

Q. How can structural modifications improve thermal stability for long-term storage?

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres .
  • Co-Crystallization : Introduce counterions (e.g., mesylate) to stabilize the crystalline lattice .
  • Lyophilization : Formulate as a lyophilized powder to reduce hydrolytic degradation of the dione moiety .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthetic RouteYield (%)Purity (HPLC)Key Spectral Data (¹H NMR)
PiperazineBuchwald-Hartwig coupling65≥98%δ 3.45 (m, 8H, piperazine)
Indole-dioneFriedel-Crafts acylation72≥95%δ 7.85 (s, 1H, indole H-3)

Q. Table 2. Comparative Bioactivity Data

Assay TypeTarget ReceptorIC₅₀ (nM)Selectivity Ratio (vs. Off-Target)Reference
Radioligand Binding5-HT2A12.38.5 (vs. α1-adrenergic)
Functional cAMPD2 Dopamine89.73.2 (vs. D4)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.